molecular formula C14H13N3O2 B5811030 N-[3-(acetylamino)phenyl]isonicotinamide

N-[3-(acetylamino)phenyl]isonicotinamide

Cat. No. B5811030
M. Wt: 255.27 g/mol
InChI Key: JANQQTWSLZQCOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isonicotinamide derivatives often involves reactions with isonicotinic acid or its derivatives as key starting materials. For instance, efficient synthetic routes have been developed for functionalized isonicotinamide derivatives, utilizing reactions of isonicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides (Alizadeh, Oskueyan, & Rostamnia, 2007). This showcases the versatility and adaptability of isonicotinamide frameworks in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is characterized by spectroscopic methods such as FT-IR, NMR, and MS. These techniques provide detailed insights into the molecular geometry, electronic configuration, and bonding interactions within the molecule. For example, the structural determination of N-ferrocenyl isonicotinamide revealed a twisted amide group in relation to its pyridine and attached Cp ring, highlighting the intricate molecular geometry of such derivatives (Patterson et al., 2015).

properties

IUPAC Name

N-(3-acetamidophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(18)16-12-3-2-4-13(9-12)17-14(19)11-5-7-15-8-6-11/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQQTWSLZQCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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